4-Amino-2-(benzyloxy)-N-cyclopentylbenzamide
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Overview
Description
4-Amino-2-(benzyloxy)-N-cyclopentylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a benzyloxy group, and a cyclopentyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(benzyloxy)-N-cyclopentylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The reaction begins with the formation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable halogenated benzene derivative under basic conditions.
Amination: The benzyloxy intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(benzyloxy)-N-cyclopentylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzyloxy)-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Amino-2-(benzyloxy)benzamide: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
N-Cyclopentylbenzamide: Lacks the amino and benzyloxy groups, resulting in different reactivity and applications.
4-Amino-N-cyclopentylbenzamide: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: 4-Amino-2-(benzyloxy)-N-cyclopentylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the benzyloxy group can enhance its lipophilicity, while the cyclopentyl group may influence its binding affinity to molecular targets.
Properties
IUPAC Name |
4-amino-N-cyclopentyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c20-15-10-11-17(19(22)21-16-8-4-5-9-16)18(12-15)23-13-14-6-2-1-3-7-14/h1-3,6-7,10-12,16H,4-5,8-9,13,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCKTMXNEUECHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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